molecular formula C11H13ClO3 B1627679 5-Chloro-3-methoxy-2-propoxybenzaldehyde CAS No. 828272-37-3

5-Chloro-3-methoxy-2-propoxybenzaldehyde

Cat. No.: B1627679
CAS No.: 828272-37-3
M. Wt: 228.67 g/mol
InChI Key: ZBGLATICPAWALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methoxy-2-propoxybenzaldehyde: is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a propoxy group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde.

    Methoxylation: The hydroxyl group on the benzaldehyde is converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Propoxylation: The methoxy-substituted benzaldehyde is then reacted with propyl bromide in the presence of a base like sodium hydride to introduce the propoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

5-Chloro-3-methoxy-2-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxy-2-propoxybenzaldehyde depends on its specific application. In general, it can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by a nucleophile. The aldehyde group can participate in condensation reactions, forming imines or other derivatives. The methoxy and propoxy groups can influence the compound’s reactivity and solubility, affecting its interactions with molecular targets and pathways .

Comparison with Similar Compounds

    5-Chloro-2-methoxybenzaldehyde: Lacks the propoxy group, making it less hydrophobic.

    3-Methoxy-2-propoxybenzaldehyde: Lacks the chloro group, affecting its reactivity in substitution reactions.

    5-Chloro-3-methoxybenzaldehyde: Lacks the propoxy group, influencing its solubility and reactivity.

Uniqueness: 5-Chloro-3-methoxy-2-propoxybenzaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and propoxy) on the benzaldehyde core. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

5-chloro-3-methoxy-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLATICPAWALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598863
Record name 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828272-37-3
Record name 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-methoxy-2-propoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.